molecular formula C16H32Cl2S2 B13775717 Disulfide, bis(2-chlorooctyl) CAS No. 70776-26-0

Disulfide, bis(2-chlorooctyl)

Cat. No.: B13775717
CAS No.: 70776-26-0
M. Wt: 359.5 g/mol
InChI Key: XVSUBHTWVKBFEH-UHFFFAOYSA-N
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Description

Disulfide, bis(2-chlorooctyl) is an organic compound with the molecular formula C16H32Cl2S2 It is a disulfide derivative, characterized by the presence of two sulfur atoms connected by a single bond, with each sulfur atom bonded to a 2-chlorooctyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of disulfide, bis(2-chlorooctyl) typically involves the reaction of 2-chlorooctyl thiol with an oxidizing agent. One common method is the oxidative coupling of thiols, where two molecules of 2-chlorooctyl thiol are oxidized to form the disulfide bond. This can be achieved using oxidizing agents such as iodine, hydrogen peroxide, or air in the presence of a catalyst .

Industrial Production Methods

In industrial settings, the production of disulfide, bis(2-chlorooctyl) may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the use of thiourea and elemental sulfur as reagents, followed by purification steps to isolate the desired disulfide product .

Chemical Reactions Analysis

Types of Reactions

Disulfide, bis(2-chlorooctyl) undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Iodine, hydrogen peroxide, and air.

    Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Nucleophiles for Substitution: Amines, alkoxides.

Major Products Formed

Scientific Research Applications

Disulfide, bis(2-chlorooctyl) has several applications in scientific research:

Mechanism of Action

The mechanism of action of disulfide, bis(2-chlorooctyl) involves the formation and cleavage of disulfide bonds. In biological systems, disulfide bonds contribute to the stabilization of protein structures by forming covalent links between cysteine residues. The cleavage of these bonds can be triggered by reducing agents, leading to conformational changes in proteins and the release of bound molecules .

Comparison with Similar Compounds

Similar Compounds

    Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.

    Disulfide, bis(2-chlorobutyl): Another disulfide derivative with different alkyl chain length.

    Disulfide, bis(2-chloropropyl): A related compound with even shorter alkyl chains

Uniqueness

Disulfide, bis(2-chlorooctyl) is unique due to its longer alkyl chains, which can influence its solubility, reactivity, and interaction with other molecules. This makes it particularly useful in applications requiring specific hydrophobic or steric properties .

Properties

CAS No.

70776-26-0

Molecular Formula

C16H32Cl2S2

Molecular Weight

359.5 g/mol

IUPAC Name

2-chloro-1-(2-chlorooctyldisulfanyl)octane

InChI

InChI=1S/C16H32Cl2S2/c1-3-5-7-9-11-15(17)13-19-20-14-16(18)12-10-8-6-4-2/h15-16H,3-14H2,1-2H3

InChI Key

XVSUBHTWVKBFEH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CSSCC(CCCCCC)Cl)Cl

Origin of Product

United States

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